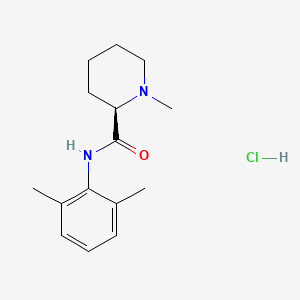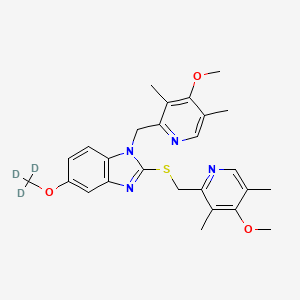
O-Desmethyl Felodipine-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-Desmethyl Felodipine-d5 is a deuterium-labeled analogue of O-Desmethyl Felodipine, which is a metabolite of the calcium channel blocker Felodipine. The compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of Felodipine. The molecular formula of this compound is C17H12D5Cl2NO4, and it has a molecular weight of 375.26 g/mol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of O-Desmethyl Felodipine-d5 involves the deuteration of the ethoxy group in O-Desmethyl Felodipine. This can be achieved through a series of chemical reactions, including the use of deuterated reagents and catalysts to replace hydrogen atoms with deuterium.
Industrial Production Methods: Industrial production of this compound typically involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using specialized equipment and conditions to ensure the efficient incorporation of deuterium atoms.
Analyse Des Réactions Chimiques
Types of Reactions: O-Desmethyl Felodipine-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the deuterium atoms can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like hydroxide ions and amines are often employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include deuterated carboxylic acids, alcohols, and substituted derivatives of this compound.
Applications De Recherche Scientifique
O-Desmethyl Felodipine-d5 is widely used in scientific research for various applications:
Chemistry: It serves as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study the structure and dynamics of molecules.
Biology: The compound is used to investigate the metabolic pathways and pharmacokinetics of Felodipine in biological systems.
Medicine: It aids in the development of new drugs by providing insights into the metabolism and bioavailability of Felodipine.
Industry: The compound is utilized in the production of deuterated drugs and other labeled compounds for research and development purposes.
Mécanisme D'action
O-Desmethyl Felodipine-d5 exerts its effects by inhibiting the influx of calcium ions through voltage-gated L-type calcium channels in vascular smooth muscle cells. This inhibition leads to a decrease in arterial smooth muscle contractility and subsequent vasodilation . The compound also binds to various calcium-binding proteins and exhibits competitive antagonism of the mineralocorticoid receptor .
Comparaison Avec Des Composés Similaires
O-Desmethyl Felodipine: The non-deuterated analogue of O-Desmethyl Felodipine-d5.
Felodipine: The parent compound from which O-Desmethyl Felodipine is derived.
Nifedipine: Another calcium channel blocker with a similar mechanism of action.
Uniqueness: this compound is unique due to its deuterium labeling, which provides enhanced stability and allows for more precise tracking in metabolic studies compared to its non-deuterated counterparts.
Propriétés
IUPAC Name |
4-(2,3-dichlorophenyl)-2,6-dimethyl-5-(1,1,2,2,2-pentadeuterioethoxycarbonyl)-1,4-dihydropyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO4/c1-4-24-17(23)13-9(3)20-8(2)12(16(21)22)14(13)10-6-5-7-11(18)15(10)19/h5-7,14,20H,4H2,1-3H3,(H,21,22)/i1D3,4D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCIBIAFYYVAYEO-SGEUAGPISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine-d4](/img/structure/B586025.png)







![5-Methoxy-1-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole](/img/structure/B586044.png)

